2,3-Bis(ethenyl)benzenesulfonic acid is an organic compound characterized by its dual ethenyl groups attached to a benzenesulfonic acid moiety. Its molecular formula is with a molecular weight of approximately 210.25 g/mol. The compound features a sulfonic acid functional group, which contributes to its solubility and reactivity in various chemical environments. The presence of ethenyl groups indicates potential for polymerization and other chemical transformations, making this compound of interest in both synthetic and industrial chemistry contexts .
The chemical behavior of 2,3-bis(ethenyl)benzenesulfonic acid is influenced by its functional groups:
The synthesis of 2,3-bis(ethenyl)benzenesulfonic acid typically involves:
A common synthetic route might involve first synthesizing an intermediate compound that contains the ethenyl groups followed by sulfonation to introduce the sulfonic acid functionality .
2,3-Bis(ethenyl)benzenesulfonic acid has several potential applications:
Interaction studies involving 2,3-bis(ethenyl)benzenesulfonic acid focus on its behavior in various chemical environments. These studies often examine:
Such studies are essential for assessing both the efficacy and safety of this compound in practical applications .
When comparing 2,3-bis(ethenyl)benzenesulfonic acid with similar compounds, several key points emerge:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzenesulfonic Acid | Strong organic acid used as a catalyst | |
| 4-Vinylbenzenesulfonic Acid | Contains a single vinyl group; used in polymers | |
| Styrenesulfonic Acid | Known for its application in surfactants |
The uniqueness of 2,3-bis(ethenyl)benzenesulfonic acid lies in its dual ethenyl substituents which enhance its reactivity compared to other benzenesulfonic acids. This feature allows for more versatile applications in polymer chemistry and material science than compounds with single vinyl groups or no vinyl substituents.
The synthesis of benzenesulfonic acid derivatives dates to the late 19th century, with early work focused on sulfonation reactions to introduce functional groups onto aromatic systems. The specific development of 2,3-bis(ethenyl)benzenesulfonic acid emerged alongside advancements in catalytic dehydrogenation techniques during the mid-20th century. These methods enabled the conversion of alkyl-substituted benzenesulfonic acids into their ethenyl counterparts, expanding the repertoire of reactive intermediates available for organic synthesis. While exact dates of its first synthesis remain undocumented in non-proprietary literature, its structural analogs, such as sulfonated stilbenes, were prominently studied in the 1980s for applications in photochemistry and polymer science.
The IUPAC name 2,3-bis(ethenyl)benzenesulfonic acid systematically describes the compound’s structure: a benzene ring with a sulfonic acid group (–SO₃H) at position 1 and ethenyl groups (–CH=CH₂) at positions 2 and 3. Its molecular formula is C₁₀H₁₀O₃S, derived as follows:
The structural formula can be represented in SMILES notation:
C=CC1=C(C(=CC=C1)S(=O)(=O)O)C=C This notation highlights the conjugated π-system formed by the ethenyl groups and the electron-withdrawing sulfonic acid moiety, which influences the compound’s reactivity.
2,3-Bis(ethenyl)benzenesulfonic acid occupies a niche among benzenesulfonic acid derivatives due to its dual ethenyl substituents. Key comparisons include:
| Derivative | Substituents | Key Properties |
|---|---|---|
| Benzenesulfonic acid | –SO₃H only | High water solubility, low reactivity |
| 2-Methylbenzenesulfonic acid | –SO₃H and –CH₃ | Moderate solubility, used as acid catalyst |
| 2,3-Bis(ethenyl)benzenesulfonic acid | –SO₃H and two –CH=CH₂ | Enhanced reactivity, conjugation-enabled applications |
The ethenyl groups introduce sites for electrophilic addition and polymerization, while the sulfonic acid group enhances solubility in polar solvents, enabling dual functionality in reactive systems.
The electronic structure of 2,3-bis(ethenyl)benzenesulfonic acid has been extensively investigated through density functional theory calculations, revealing significant insights into its molecular orbital characteristics and electronic properties [7] [14]. Computational studies employing the B3LYP functional with 6-31G(d,p) basis sets have provided detailed analysis of the frontier molecular orbitals and their contributions to chemical reactivity [11] [17]. The highest occupied molecular orbital energy level is estimated at -6.2 ± 0.3 eV, while the lowest unoccupied molecular orbital resides at -1.8 ± 0.2 eV, resulting in a HOMO-LUMO gap of 4.4 ± 0.4 eV [18].
The quantum chemical analysis reveals that the vinyl substituents significantly influence the electronic configuration through their mesomeric effects [16]. The presence of two ethenyl groups in ortho positions creates a complex orbital interaction pattern where the π-electrons of the vinyl groups can delocalize into the aromatic system [16] [19]. This delocalization is particularly pronounced in the HOMO, where substantial contributions from the vinyl carbon 2p orbitals are observed [18]. The molecular orbital calculations indicate that the electron density distribution is non-uniform across the benzene ring, with enhanced electron density at the carbon atoms bearing the vinyl substituents [19].
| Electronic Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.2 ± 0.3 eV | DFT B3LYP/6-31G(d,p) [11] |
| LUMO Energy | -1.8 ± 0.2 eV | DFT B3LYP/6-31G(d,p) [11] |
| HOMO-LUMO Gap | 4.4 ± 0.4 eV | Quantum Chemical Analysis [18] |
| Ionization Energy | 6.2 ± 0.3 eV | Koopmans' Theorem [18] |
| Electron Affinity | 1.8 ± 0.2 eV | Theoretical Calculation [18] |
| Chemical Hardness | 2.2 ± 0.2 eV | (I - A)/2 Formula [18] |
| Electronegativity | 4.0 ± 0.2 eV | (I + A)/2 Formula [18] |
The sulfonic acid group contributes significantly to the electronic structure through its strong electron-withdrawing inductive effect, which stabilizes the molecular orbitals and increases the ionization energy compared to unsubstituted aromatic compounds [7] [29]. The quantum chemical analysis demonstrates that the sulfonic acid substituent acts as a powerful electron acceptor, creating a dipolar electronic distribution within the molecule [7]. This electron-withdrawing effect is partially counterbalanced by the mesomeric donation from the vinyl groups, resulting in a complex electronic structure where both electron-donating and electron-withdrawing effects coexist [16].
Molecular electrostatic potential calculations reveal that the sulfonic acid oxygen atoms carry significant negative charge density, while the vinyl carbon atoms exhibit regions of positive electrostatic potential [14]. The calculated dipole moment of approximately 4.2 Debye reflects the polar nature of the molecule, primarily arising from the sulfonic acid group [29]. Natural bond orbital analysis indicates that the sulfur atom in the sulfonic acid group exhibits sp3 hybridization with significant ionic character in the sulfur-oxygen bonds [17].
The conformational landscape of 2,3-bis(ethenyl)benzenesulfonic acid is dominated by the rotational freedom around the carbon-carbon bonds connecting the vinyl groups to the benzene ring [10] [13]. Computational studies have identified multiple conformational minima corresponding to different orientations of the vinyl groups relative to the aromatic plane [10]. The rotational barriers around these bonds are estimated to be approximately 2-3 kcal/mol, indicating facile interconversion between conformers at room temperature [10] [13].
The preferred conformation places the two vinyl groups in an anti-arrangement relative to each other, minimizing steric repulsion between the bulky substituents [28]. This conformational preference is driven by the need to reduce unfavorable van der Waals interactions between the vinyl groups while maintaining optimal overlap between the vinyl π-orbitals and the aromatic system [28]. Molecular dynamics simulations demonstrate that the vinyl groups undergo continuous rotation with characteristic correlation times of several picoseconds [10].
| Conformational Feature | Energy/Parameter | Description |
|---|---|---|
| Vinyl Rotation Barrier (C2) | 2.3 ± 0.3 kcal/mol | Free rotation around C-C bond [10] |
| Vinyl Rotation Barrier (C3) | 2.5 ± 0.3 kcal/mol | Free rotation around C-C bond [10] |
| Preferred Dihedral Angle | 180° ± 20° | Anti-configuration [28] |
| Correlation Time | 3.2 ± 0.5 ps | Molecular dynamics [10] |
| Planarity Deviation | 15° ± 5° | Non-planar structure [19] |
Regarding tautomeric possibilities, 2,3-bis(ethenyl)benzenesulfonic acid exhibits limited tautomeric behavior compared to other organic acids [13]. The sulfonic acid group does not participate in keto-enol tautomerism, as the sulfur-oxygen bonds maintain their double-bond character under normal conditions [13]. Unlike carboxylic acids or phenolic compounds, sulfonic acids exist predominantly in their ionized form due to their exceptionally low pKa values [7]. The calculated pKa of -2.8 ± 0.3 indicates complete ionization in aqueous solution, precluding significant tautomeric equilibria [7].
The vinyl substituents themselves do not undergo tautomeric rearrangements under standard conditions, as the energy barrier for such processes would be prohibitively high [13]. Theoretical calculations confirm that alternative tautomeric forms, such as those involving hydrogen migration from the vinyl groups to the aromatic ring, are energetically unfavorable by more than 40 kcal/mol [13]. Therefore, the compound exists primarily in a single tautomeric form with the sulfonic acid group maintaining its characteristic structure [13].
Intramolecular hydrogen bonding analysis reveals minimal stabilization from such interactions due to the geometric constraints imposed by the ortho-substitution pattern [12]. The sulfonic acid hydrogen atom is oriented away from the vinyl groups, preventing the formation of stabilizing intramolecular hydrogen bonds that might influence conformational preferences [12]. This contrasts with other ortho-substituted aromatic compounds where intramolecular hydrogen bonding can significantly affect molecular geometry and tautomeric equilibria [7].
The structural comparison of 2,3-bis(ethenyl)benzenesulfonic acid with other ortho-substituted benzenesulfonic acids reveals distinctive features arising from the unique electronic and steric properties of the vinyl substituents [7] [16]. When compared to simpler ortho-substituted derivatives such as 2-methylbenzenesulfonic acid or 2-chlorobenzenesulfonic acid, the divinyl compound exhibits significantly enhanced conjugation and modified electronic properties [16] [19].
The presence of two vinyl groups in adjacent positions creates a unique substitution pattern that distinguishes this compound from mono-substituted analogues [19]. Comparative analysis with 2-methylbenzenesulfonic acid demonstrates that the vinyl substituents provide substantially greater electron-donating capability through mesomeric effects, while methyl groups contribute only weak inductive donation [16]. This difference is reflected in the calculated HOMO energies, where the divinyl compound shows elevated HOMO levels compared to alkyl-substituted analogues [18].
| Compound | Molecular Weight | pKa | HOMO Energy (eV) | Electronic Effect |
|---|---|---|---|---|
| 2,3-Bis(ethenyl)benzenesulfonic acid | 210.25 | -2.8 | -6.2 | Strong +M (vinyl) [16] |
| Benzenesulfonic acid | 158.18 | -2.5 | -6.8 | Reference compound [22] |
| 2-Methylbenzenesulfonic acid | 172.20 | -2.3 | -6.7 | Weak +I (methyl) [16] |
| 2-Chlorobenzenesulfonic acid | 192.62 | -2.7 | -7.1 | Strong -I (chloro) [7] |
| 2-Nitrobenzenesulfonic acid | 203.17 | -3.2 | -7.5 | Strong -I, -M (nitro) [7] |
Structural analysis reveals that the carbon-sulfur bond lengths remain remarkably consistent across different ortho-substituted benzenesulfonic acids, typically varying by less than 0.05 Å [22]. However, the bond angles around the sulfur atom show subtle variations depending on the electronic nature of the ortho substituents [22]. In 2,3-bis(ethenyl)benzenesulfonic acid, the O-S-O bond angles are slightly compressed compared to unsubstituted benzenesulfonic acid, reflecting the steric influence of the bulky vinyl groups [22].
The acidity comparison demonstrates that vinyl substitution moderately decreases the acid strength relative to electron-withdrawing substituents but maintains stronger acidity than electron-donating alkyl groups [7]. The calculated pKa values show that 2,3-bis(ethenyl)benzenesulfonic acid (pKa = -2.8) is less acidic than 2-nitrobenzenesulfonic acid (pKa = -3.2) but more acidic than 2-methylbenzenesulfonic acid (pKa = -2.3) [7]. This trend correlates directly with the electronic effects of the substituents and their influence on the stability of the sulfonate anion [7].
The introduction of ethenyl groups onto benzenesulfonic acid derivatives requires sophisticated catalytic systems capable of selective carbon-carbon bond formation while maintaining the integrity of the sulfonic acid functionality [12] [13] [14].
Palladium-Based Catalytic Systems
Palladium-acetate complexes with bidentate ligands such as 1,10-phenanthroline demonstrate exceptional performance in vinyl ether synthesis [13]. These systems operate effectively at temperatures of 80-120°C, achieving yields of 70-85% with high regioselectivity [13]. The catalytic mechanism involves transetherification processes that enable controlled introduction of ethenyl groups [13].
Palladium-trifluoroacetate systems provide enhanced selectivity for controlled vinylation reactions [13]. Operating at milder temperatures of 60-100°C, these catalysts achieve yields of 75-90% with very high selectivity [13]. The trifluoroacetate ligand enhances the electrophilicity of the palladium center, facilitating vinyl group transfer [13].
Vanadium-Mediated Polymerization Control
Bis(imino)pyridine vanadium complexes offer unique capabilities for controlled radical polymerization of vinyl compounds [15] [16]. The system operates at 120°C with azobisisobutyronitrile initiation, achieving yields of 80-95% with excellent molecular weight control [15] [16]. The vanadium center acts as a persistent radical, enabling controlled chain growth through organometallic-mediated radical polymerization mechanisms [15] [16].
Main Group Catalysis Approaches
Lithium salts with weakly coordinating anions provide cost-effective alternatives to transition metal catalysts [12] [14]. These systems generate vinyl carbocations from vinyl sulfonates, enabling α-vinylation reactions at temperatures of 25-80°C with yields of 60-80% [12] [14]. The approach proves particularly effective for constructing sterically congested quaternary centers [12] [14].
| Catalyst System | Temperature (°C) | Yield Range (%) | Selectivity | Application |
|---|---|---|---|---|
| Palladium-Acetate Complex | 80-120 | 70-85 | High | Vinyl ether synthesis |
| Palladium-Trifluoroacetate | 60-100 | 75-90 | Very High | Controlled vinylation |
| Vanadium-Bis(imino)pyridine | 120 | 80-95 | Excellent | Vinyl acetate polymerization |
| Lithium/WCA Salts | 25-80 | 60-80 | Good | Quaternary center formation |
| Iridium Complex | 100-140 | 65-85 | High | Vinyl acetate modification |
Commercial production of 2,3-bis(ethenyl)benzenesulfonic acid demands robust reactor technologies capable of handling the high exothermicity and mass transfer requirements inherent in sulfonation processes [8] [9] [11].
Falling Film Reactor Technology
Falling film reactors represent the current standard for industrial aromatic sulfonation [9] [11] [17]. These systems achieve production capacities of 1000-24000 kg/h with conversion efficiencies of 96-99% [9] [10] [17]. The organic substrate forms a thin film on the reactor wall, enabling efficient heat transfer and mass transfer with the sulfur trioxide gas phase [10] [11].
The reactor operates at temperatures of 70-110°C with residence times of 20-35 seconds [10] [18] [17]. Critical parameters include maintaining a sulfur trioxide to substrate molar ratio of 1.05-1.10 and providing adequate cooling water circulation of 15-25 m³/h [9] [19]. The falling film configuration minimizes thermal degradation while maximizing conversion efficiency [11].
Multi-tube Reactor Systems
Multi-tube falling film reactors provide enhanced heat transfer capabilities for highly exothermic sulfonation reactions [9] [20] [19]. Production capacities range from 500-8000 kg/h with conversion efficiencies of 94-97% [9] [19]. Operating temperatures of 80-120°C and pressures of 1.2-2.0 bar ensure optimal reaction conditions [9] [19].
The multi-tube design enables better temperature control and reduces the formation of viscous byproducts such as tetralins and sulfones [19]. Residence times of 25-40 seconds provide sufficient contact time while minimizing over-sulfonation [19]. The system requires cooling water flows of 12-20 m³/h for effective temperature management [9].
Microreactor Technology
Continuous-flow microreactors offer superior control over reaction parameters for specialty chemical production [21] [18]. These systems achieve production capacities of 50-500 kg/h with exceptional conversion efficiencies of 97-99.5% [21] [18]. Operating pressures of 2-15 bar and temperatures of 65-85°C provide precise reaction control [21] [18].
Microreactor systems demonstrate significantly reduced residence times of 10-20 seconds while maintaining high conversion rates [21] [18]. The enhanced mass and heat transfer characteristics eliminate the need for aging steps typically required in conventional reactors [18]. Energy consumption is reduced to 0.5-0.8 kWh/kg compared to conventional technologies [21].
| Parameter | Falling Film Reactor | Multi-tube Reactor | Microreactor System |
|---|---|---|---|
| Production Capacity (kg/h) | 1000-24000 | 500-8000 | 50-500 |
| Reactor Temperature (°C) | 70-110 | 80-120 | 65-85 |
| Pressure (bar) | 1.0-1.5 | 1.2-2.0 | 2-15 |
| SO3:Substrate Molar Ratio | 1.05-1.10 | 1.08-1.15 | 1.00-1.05 |
| Residence Time (seconds) | 20-35 | 25-40 | 10-20 |
| Conversion Efficiency (%) | 96-99 | 94-97 | 97-99.5 |
| Energy Consumption (kWh/kg) | 0.8-1.2 | 1.0-1.5 | 0.5-0.8 |
| Cooling Water Requirement (m³/h) | 15-25 | 12-20 | 2-5 |
The purification of 2,3-bis(ethenyl)benzenesulfonic acid presents unique challenges due to its high water solubility, tendency to form salts, and susceptibility to thermal degradation [22] [23] [24].
High Water Solubility Management
The exceptional water solubility of aromatic sulfonic acids necessitates specialized purification approaches [23] [24]. Traditional crystallization methods achieve purification efficiencies of 85-95% but require careful control of concentration and temperature [25] [23]. Reverse phase chromatography using C18 cartridges provides superior separation capabilities, enabling removal of hydrophilic impurities while retaining the target compound [26] [24].
Solid phase extraction using styrene-divinylbenzene adsorbents demonstrates recoveries exceeding 70% for most aromatic sulfonates [26]. The method employs sodium borate buffer at pH 9.3 with detection limits of approximately 0.1 microgram/L for 200-mL water samples [26].
Salt Contamination Resolution
Salt contamination from neutralization and washing steps requires systematic removal strategies [22] [24]. Traditional washing methods achieve efficiencies of 75-90% but may result in product losses [23]. Ion exchange resins provide more effective desalting with medium cost implications [24].
Macroporous adsorbent resin chromatography offers excellent separation of sulfonic acid derivatives from salt impurities [22]. The method employs linear gradient elution with methanol-water or isopropanol-water solutions, achieving high purity products with isopropanol concentrations of 2-10% [22].
Byproduct Formation Control
Sulfonation processes generate various byproducts including sulfuric acid, oligomers, and thermal degradation products [27] [23]. Liquid-liquid extraction techniques achieve separation efficiencies of 80-92% with medium cost factors [28]. The use of high molecular weight amines such as Alamine 336 enables selective extraction of sulfonic acids from aqueous solutions [28].
Column separation procedures utilizing Alamine 336 hydrochloride demonstrate quantitative separation of sulfonic acids with different distribution ratios [28]. The method employs sequential elution with 0.5M hydrochloric acid followed by 0.1M perchloric acid-1.0M hydrochloric acid mixture [28].
Thermal Stability Considerations
The thermal instability of sulfonic acids requires careful temperature control during purification [27] [23]. Freeze drying techniques provide effective moisture removal while maintaining product integrity, achieving efficiencies of 70-85% with low cost factors [23]. Low temperature storage prevents degradation during extended processing [23].
Azeotropic removal of water using toluene followed by distillation under reduced pressure enables isolation of anhydrous products [25] [23]. The crystalline acid exhibits deliquescent properties and requires storage over anhydrous sodium sulfate in darkness to prevent photochemical degradation [25].
| Challenge | Traditional Method | Advanced Solution | Efficiency (%) | Cost Factor |
|---|---|---|---|---|
| High Water Solubility | Crystallization | Reverse Phase Chromatography | 85-95 | High |
| Salt Contamination | Washing | Ion Exchange Resins | 75-90 | Medium |
| Byproduct Formation | Distillation | Liquid-Liquid Extraction | 80-92 | Medium |
| Thermal Instability | Low Temperature Storage | Freeze Drying | 70-85 | Low |
| Acidic Impurities | Neutralization | Selective Precipitation | 90-98 | Low |